8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes benzyl, methyl, and phenethyl groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and phenethyl groups through various substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyl, methyl, and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Scientific Research Applications
8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Benzylamino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-(Methylamino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-(Phenethylamino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(Benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both benzyl and methyl groups attached to the amino moiety, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
332905-04-1 |
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Molecular Formula |
C22H23N5O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H23N5O2/c1-25(15-17-11-7-4-8-12-17)21-23-19-18(20(28)24-22(29)26(19)2)27(21)14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3,(H,24,28,29) |
InChI Key |
JINUIVSZGMJHPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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